molecular formula C6H3BrClF2NO B11785640 2-Bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol

2-Bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol

Cat. No.: B11785640
M. Wt: 258.45 g/mol
InChI Key: JASCEIGAROOXJH-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrClF2NO It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridin-4-ol
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine

Comparison: Compared to similar compounds, 2-Bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the difluoromethyl group, provides a distinct chemical profile that can be advantageous in certain applications.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

2-bromo-6-chloro-4-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3BrClF2NO/c7-5-4(12)2(6(9)10)1-3(8)11-5/h1,6,12H

InChI Key

JASCEIGAROOXJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)O)C(F)F

Origin of Product

United States

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